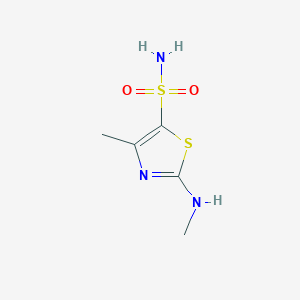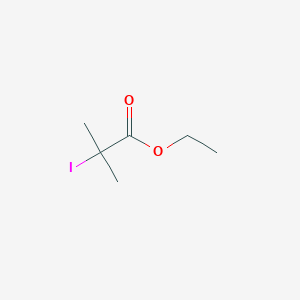![molecular formula C9H10N2 B1600858 5,7-二甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 91873-09-5](/img/structure/B1600858.png)
5,7-二甲基-1H-吡咯并[2,3-c]吡啶
描述
“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
科学研究应用
抗菌活性
包括“5,7-二甲基-1H-吡咯并[2,3-c]吡啶”的吡咯并嘧啶骨架已被确定具有显著的抗菌特性。 这种化合物已被用于开发针对耐药菌株和其他病原体的抗菌剂 .
抗炎应用
研究人员已经探索了吡咯并嘧啶衍生物的抗炎潜力。 这些化合物可以被设计用来调节炎症通路,为以慢性炎症为特征的疾病提供治疗选择 .
抗病毒用途
“5,7-二甲基-1H-吡咯并[2,3-c]吡啶”的结构特征使其成为抗病毒药物开发的候选者。 它能够干扰病毒复制过程,使其成为对抗病毒感染的宝贵分子 .
抗真菌特性
与它的抗菌应用类似,这种化合物在抑制各种真菌的生长方面显示出希望,为开发新型抗真菌药物提供了一条途径 .
抗氧化作用
吡咯并嘧啶衍生物表现出抗氧化活性,这在保护细胞免受氧化应激方面至关重要。 这种特性有利于预防与氧化损伤相关的疾病 .
抗肿瘤和激酶抑制活性
据报道,“5,7-二甲基-1H-吡咯并[2,3-c]吡啶”衍生物具有抗肿瘤活性。它们充当激酶抑制剂,破坏经常在癌细胞中失调的信号通路。 这使它们成为癌症治疗的潜在候选者 .
安全和危害
作用机制
Target of Action
The primary targets of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Its molecular weight is 21508 , which suggests that it may have good bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
生化分析
Biochemical Properties
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving FGFRs. By inhibiting FGFR activity, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, further contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling that promotes cell growth and survival . The compound’s ability to inhibit FGFRs highlights its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of FGFR activity
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic strategies .
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can enhance its therapeutic effects by ensuring it reaches its intended site of action .
属性
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOKIALAXIBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534321 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91873-09-5 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)


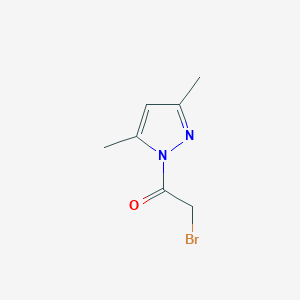

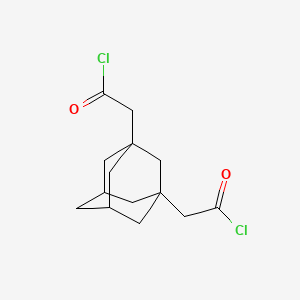
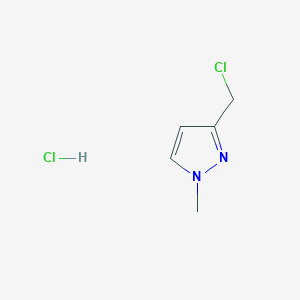
![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)

